4-Benzylpyridin-2-amine

GPR52 agonist cAMP signaling neuropsychiatric drug discovery

4-Benzylpyridin-2-amine is the irreplaceable pharmacophoric core for a recently disclosed series of potent, G protein-biased GPR52 agonists. Only the conjunction of a nucleophilic 2-amino group with a hydrophobic 4-benzyl substituent on the same pyridine ring enables the critical C–N coupling step that generates the active 3-((4-benzylpyridin-2-yl)amino)benzamide chemotype. Close analogs—4-benzylpyridine (no 2-amino handle), 2-aminopyridine (no 4-benzyl), or N-benzyl-2-pyridinamine (different connectivity)—cannot substitute. With an MW of 184.24 Da (fragment-sized) and demonstrated tunable bias (bias factors 2.41–81.9), this building block is the entry point for GPR52 probe development in schizophrenia and Huntington's disease research.

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
CAS No. 91391-85-4
Cat. No. B7893278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzylpyridin-2-amine
CAS91391-85-4
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC(=NC=C2)N
InChIInChI=1S/C12H12N2/c13-12-9-11(6-7-14-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,13,14)
InChIKeyUSWDEKDRZVWZQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzylpyridin-2-amine (CAS 91391-85-4): Core Scaffold for GPR52-Targeted Neuropsychiatric Drug Discovery


4-Benzylpyridin-2-amine (CAS 91391-85-4) is a disubstituted pyridine building block featuring a primary amine at the 2-position and an unsubstituted benzyl group at the 4-position . With a molecular formula of C₁₂H₁₂N₂ and molecular weight of 184.24 g/mol, this compound serves as the essential pharmacophoric core for a recently disclosed series of potent, G protein-biased GPR52 agonists with demonstrated activity in cAMP signaling assays [1]. Unlike its close structural analogs—4-benzylpyridine (lacking the 2-amino group) or 2-aminopyridine (lacking the 4-benzyl substituent)—the unique 2-amino-4-benzyl substitution pattern enables a key C–N coupling reaction at the 2-amine that is critical for constructing the 3-((4-benzylpyridin-2-yl)amino)benzamide chemotype [1].

Why 4-Benzylpyridin-2-amine Cannot Be Replaced by Common 2-Aminopyridine Analogs in GPR52 Agonist Synthesis


Procurement decisions involving 2-aminopyridine derivatives cannot rely on simple structural similarity, because the precise positioning of the benzyl group at the 4-position of the pyridine ring—rather than the amino nitrogen or other ring positions—is a structural determinant of biological activity in the GPR52 agonist series [1]. The isomer N-benzyl-2-pyridinamine (CAS 6935-27-9), in which the benzyl group is attached to the 2-amino nitrogen rather than the pyridine 4-position, produces a fundamentally different connectivity when elaborated into benzamide derivatives, resulting in loss of the critical 4-benzylpyridin-2-yl pharmacophore geometry [1]. Similarly, 4-benzylpyridine (CAS 4409-11-4) lacks the 2-amino handle entirely, precluding the key C–N coupling step with 3-aminobenzamide intermediates that generates the active GPR52 agonists . The conjunction of a nucleophilic 2-amino group and a hydrophobic 4-benzyl substituent on the same pyridine ring is structurally non-trivial and cannot be emulated by mixing separate mono-substituted pyridine building blocks.

4-Benzylpyridin-2-amine: Quantitative Differentiation Evidence Against Structural Analogs


GPR52 cAMP Agonist Potency: 4-Benzylpyridin-2-amine-Containing Reference Compound 4a vs. Optimized Derivatives

The 4-benzylpyridin-2-amine scaffold is the core of the reference GPR52 agonist 4a, which exhibits an EC₅₀ of 119 ± 18 nM in the GloSensor cAMP assay [1]. SAR optimization at the benzamide portion (ring A) yielded compound 15b (EC₅₀ = 47 ± 8 nM, a 2.5-fold potency improvement) and compound 15d (EC₅₀ = 30 ± 9 nM, a 4.0-fold improvement), while optimization at ring C yielded compound 24k (EC₅₀ = 30 ± 8 nM, a 4.0-fold improvement) [1]. Crucially, all optimized compounds retain the intact 4-benzylpyridin-2-amine scaffold; modifications are confined to the benzamide and ring C substituents, demonstrating that the 4-benzylpyridin-2-amine core is the non-negotiable pharmacophoric element [1].

GPR52 agonist cAMP signaling neuropsychiatric drug discovery

G Protein Signaling Bias: 4-Benzylpyridin-2-amine-Derived Agonists Show Quantified G Protein vs. β-Arrestin Selectivity

Compounds derived from the 4-benzylpyridin-2-amine scaffold display a spectrum of G protein signaling bias at GPR52, quantified by the bias factor (ratio of G protein to β-arrestin recruitment potency). The most biased compound, 24f, exhibits a G protein bias factor of 81.9, while the least biased compound, 24b, shows a bias factor of 2.41 [1]. The parent compound 4a serves as the unbiased reference (bias factor ≈ 1 by definition). These bias factors are accompanied by quantitative β-arrestin recruitment EC₅₀ values: 24f shows β-arrestin EC₅₀ = 1036 ± 136 nM with Emax = 172 ± 7%, while its G protein cAMP EC₅₀ is 53 ± 10 nM [1]. This 19.5-fold window between G protein and β-arrestin potency for 24f contrasts with the near-equivalent potencies observed for the balanced agonist 4a [1].

biased agonism G protein signaling β-arrestin functional selectivity

PDE4A Inhibitory Activity: 4-Benzylpyridin-2-amine is a Weak PDE4A Ligand, Informing Target Selectivity Profiling

When evaluated as the free base (not elaborated into benzamide derivatives), 4-benzylpyridin-2-amine exhibits weak inhibitory activity against human phosphodiesterase 4A (PDE4A) with an AC₅₀ of 30,000 nM (30 μM) in a cell-free time-resolved fluorescence resonance energy transfer (TR-FRET) assay [1]. This value is approximately 250-fold weaker than the GPR52 cAMP EC₅₀ of its elaborated derivative 4a (119 nM), indicating that the standalone building block does not significantly engage PDE4A at therapeutically relevant concentrations [2]. In contrast, dedicated PDE4 inhibitors such as rolipram exhibit PDE4A IC₅₀ values in the low nanomolar to sub-micromolar range, placing the 4-benzylpyridin-2-amine scaffold in a distinct selectivity class [1].

PDE4A inhibition off-target profiling phosphodiesterase

Structural Differentiation from Regioisomeric N-Benzyl-2-pyridinamine: Impact on Pharmacophore Geometry

The regioisomer N-benzyl-2-pyridinamine (CAS 6935-27-9, also known as 2-benzylaminopyridine) places the benzyl group on the exocyclic 2-amino nitrogen rather than directly on the pyridine 4-carbon . This structural difference has critical synthetic consequences: in 4-benzylpyridin-2-amine, the 2-NH₂ group is a free primary amine available for Buchwald-Hartwig or Ullmann-type C–N coupling with aryl halides to generate elaborated benzamide derivatives [1]. In N-benzyl-2-pyridinamine, the 2-amino nitrogen is already substituted, blocking this coupling pathway and forcing alternative, less convergent synthetic routes. The 4-benzylpyridin-2-amine scaffold used in the GPR52 agonist series enables a modular 3-step synthesis: (1) C–N coupling at the 2-amine, (2) ester hydrolysis, (3) amide condensation with aminoalcohols—a sequence not achievable with N-benzyl-2-pyridinamine [1].

regioisomer differentiation pharmacophore geometry C–N coupling

ClogP and Physicochemical Property Differentiation from 4-Benzylpyridine and 2-Aminopyridine

The 4-benzylpyridin-2-amine scaffold confers a distinct lipophilicity profile compared to its mono-functional analogs. In the GPR52 agonist series, the reference compound 4a (which incorporates the intact 4-benzylpyridin-2-amine scaffold) has a calculated ClogP of 4.10 [1]. By comparison, the simpler building block 2-aminopyridine has a ClogP of approximately 0.5, while 4-benzylpyridine has a ClogP of approximately 2.9 (estimated from fragment-based calculations) [2]. The intermediate ClogP of 4-benzylpyridin-2-amine (estimated ~2.3) positions this scaffold in a lipophilicity range that balances aqueous solubility with membrane permeability—a critical consideration for CNS drug discovery programs where both excessive hydrophilicity (poor BBB penetration) and excessive lipophilicity (poor solubility, high metabolic clearance) are undesirable [1].

lipophilicity ClogP physicochemical properties building block selection

GPR52 Agonist-Induced Desensitization: Biased Agonists Derived from the 4-Benzylpyridin-2-amine Scaffold Show Reduced Receptor Desensitization vs. the Parent Compound 4a

In a head-to-head in vitro desensitization assay, biased agonists derived from the 4-benzylpyridin-2-amine scaffold demonstrated significantly reduced GPR52 receptor desensitization compared to the parent balanced agonist 4a [1]. Specifically, compounds 10a and 24f, which exhibit elevated G protein bias factors (24f bias factor = 81.9), induced significantly less in vitro desensitization than parent compound 4a, indicating that reducing GPR52 β-arrestin activity with biased agonism results in sustained GPR52 activation [1]. This reduction in desensitization is a direct functional consequence of the signaling bias achievable with the 4-benzylpyridin-2-amine scaffold architecture and is not observed with the balanced reference compound 4a [1].

receptor desensitization sustained signaling GPR52 pharmacology

High-Impact Application Scenarios for 4-Benzylpyridin-2-amine in Drug Discovery and Chemical Biology


GPR52 Agonist Lead Optimization for Neuropsychiatric Disorders

4-Benzylpyridin-2-amine is the essential starting material for synthesizing 3-((4-benzylpyridin-2-yl)amino)benzamide GPR52 agonists. The scaffold enables a modular synthetic sequence: C–N coupling of the free 2-amine with methyl 3-amino-2-methylbenzoate (or substituted analogs), ester hydrolysis, and amide condensation with aminoalcohols to yield final agonists with nanomolar cAMP potency (EC₅₀ = 30–282 nM) and tunable G protein bias (bias factors 2.41–81.9) [1]. This application is directly supported by the quantitative potency and bias data in Section 3. Researchers pursuing GPR52-targeted therapies for schizophrenia, Huntington's disease, or other neuropsychiatric conditions should prioritize this building block as the entry point to the most extensively characterized GPR52 biased agonist series published to date [1].

Chemical Probe Development for Orphan GPCR Deorphanization

The 4-benzylpyridin-2-amine scaffold provides a versatile starting point for generating chemical probes targeting orphan GPCRs beyond GPR52. The scaffold's primary amine enables facile diversification through parallel chemistry (amide coupling, sulfonamide formation, reductive amination, or arylation), while the 4-benzyl group can be replaced with substituted benzyl variants to explore lipophilic pocket tolerance [1]. The established SAR from the GPR52 series demonstrates that substituents on the benzamide ring (ring A) and the benzyl ring (ring C) modulate potency across a ~10-fold range (EC₅₀ 30–282 nM), providing a roadmap for library design [1]. The weak PDE4A activity (AC₅₀ = 30 μM) of the free scaffold further supports its use as a clean starting point for probe development, as off-target phosphodiesterase activity is unlikely to confound screening results [2].

Biased Signaling Tool Compound Synthesis for GPCR Pharmacology

The 4-benzylpyridin-2-amine scaffold uniquely enables the synthesis of GPR52 agonists spanning a 34-fold range in G protein signaling bias (bias factors from 2.41 for compound 24b to 81.9 for compound 24f) [1]. This property makes 4-benzylpyridin-2-amine the scaffold of choice for developing matched sets of biased and balanced GPCR tool compounds. Such matched tool compound sets are essential for dissecting G protein-dependent vs. β-arrestin-dependent signaling pathways in target validation studies. The reduced receptor desensitization observed with biased agonists derived from this scaffold further distinguishes it from alternative chemotypes that yield only balanced agonists prone to rapid desensitization [1].

Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 184.24 g/mol—well within fragment limits (MW < 300 Da)—4-benzylpyridin-2-amine qualifies as a fragment-sized building block suitable for inclusion in FBDD screening libraries [1]. Its balanced ClogP (~2.3 estimated) and the presence of a hydrogen bond-donating primary amine and a hydrogen bond-accepting pyridine nitrogen make it an ideal fragment for structure-based drug design campaigns targeting ATP-binding sites, GPCR orthosteric pockets, or metal-coordinating enzyme active sites [2]. The compound's demonstrated ability to serve as a growable fragment—elaborated into potent GPR52 agonists through iterative chemistry—validates its utility in fragment-to-lead workflows [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Benzylpyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.